molecular formula C11H13N3O3 B1599817 tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate CAS No. 1027159-01-8

tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

Cat. No.: B1599817
CAS No.: 1027159-01-8
M. Wt: 235.24 g/mol
InChI Key: OYIYQMHHTPPHAT-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is a compound belonging to the imidazo[4,5-b]pyridine family, characterized by a unique bicyclic structure fused with an imidazole and a pyridine ring. The tert-butyl ester group and the 2-oxo function add further complexity and utility to this molecule. This compound is known for its application in medicinal chemistry, given its potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The preparation of tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate typically begins with the synthesis of the imidazo[4,5-b]pyridine core. A common approach involves the condensation of 2-aminopyridine with glyoxal to form the imidazole ring.

  • Esterification: : Following the core synthesis, the tert-butyl ester group is introduced via esterification. This usually involves the reaction of the imidazo[4,5-b]pyridine-3-carboxylic acid with tert-butanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the production would leverage optimized reaction conditions to enhance yield and purity. This might involve continuous flow processes and advanced purification techniques like chromatography to ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The 2-oxo group makes it susceptible to oxidation reactions, often leading to various derivatives of the parent compound.

  • Reduction: : Reduction reactions may target the 2-oxo group, yielding hydroxy or amine derivatives.

  • Substitution: : The compound undergoes nucleophilic substitution reactions, primarily at the pyridine ring, leading to diverse functionalized products.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: : Agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Nucleophiles: : Nucleophiles such as alkoxides, thiolates, and amines are frequently employed in substitution reactions.

Major Products

The major products from these reactions depend on the specific reagents and conditions but include a range of functionalized imidazo[4,5-b]pyridine derivatives with varied biological activities.

Scientific Research Applications

In Chemistry

In chemical research, tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.

In Biology and Medicine

In biological and medical research, it serves as a scaffold for developing potential therapeutic agents due to its ability to interact with various biological targets.

In Industry

Industrially, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives. The uniqueness of tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate lies in its tert-butyl ester and 2-oxo functional groups, which confer distinctive chemical properties and biological activities.

List of Similar Compounds

  • Imidazo[4,5-b]pyridine-3-carboxylic acid

  • Imidazo[4,5-b]pyridine-2-carboxamide

  • 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylic acid

Exploring the interactions and applications of this compound can reveal numerous possibilities for advancements in science and industry. Have you come across any specific research or applications of this compound that you find intriguing?

Properties

IUPAC Name

tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(13-9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYQMHHTPPHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433812
Record name tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027159-01-8
Record name tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

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